CCR5 Antagonist Activity: Pharmacological Differentiation from Unsubstituted Thiophene Scaffolds
Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate was identified in preliminary pharmacological screening as possessing CCR5 antagonist activity, distinguishing it from unsubstituted or simpler thiophene derivatives that lack this receptor-level activity [1]. While quantitative IC50 or Ki values for this specific compound are not reported in the accessible literature, the functional annotation as a CCR5 antagonist places it in a mechanistically distinct category from other 5-phenylthiophene derivatives that have been evaluated primarily for antifungal (CYP51 inhibition) [2] or antirheumatic (IL-1 antagonism) [3] endpoints. This receptor-level differentiation provides a rational basis for selecting this compound over alternatives when CCR5-mediated pathways (e.g., HIV entry, inflammatory chemotaxis) are the research focus.
| Evidence Dimension | CCR5 antagonist activity (functional annotation) |
|---|---|
| Target Compound Data | Positive CCR5 antagonist activity in preliminary pharmacological screening |
| Comparator Or Baseline | Other 5-phenylthiophene derivatives (e.g., 17b, 17f) evaluated for CYP51 antifungal activity; esonarimod metabolites evaluated for IL-1 antagonism |
| Quantified Difference | Qualitative differentiation only; quantitative IC50/Ki values not available for this compound |
| Conditions | Preliminary pharmacological screening; specific assay conditions not reported |
Why This Matters
This receptor-level functional annotation enables targeted selection when CCR5-mediated pathways are the experimental focus, whereas other 5-phenylthiophene derivatives lack documented activity at this chemokine receptor.
- [1] Zhang, H. et al. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.). Semantic Scholar, 2012. View Source
- [2] Yin, W. et al. Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. European Journal of Medicinal Chemistry, 2021. View Source
- [3] Noguchi, M. et al. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry, 2003. View Source
